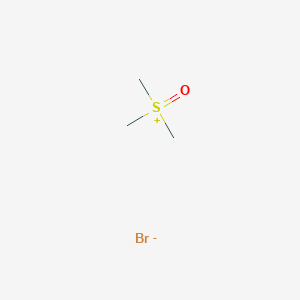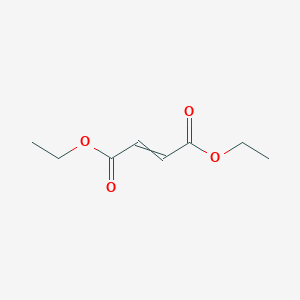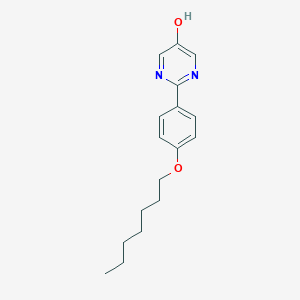
3-苯乙炔基苯甲醛
描述
3-Phenylethynyl-benzaldehyde is an organic compound with the molecular formula C15H10O. It is characterized by the presence of a benzaldehyde group substituted with a phenylethynyl group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
科学研究应用
3-Phenylethynyl-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
作用机制
Target of Action
Benzaldehyde derivatives have been reported to have significant interactions with various biological targets .
Mode of Action
3-Phenylethynyl-benzaldehyde is involved in the synthesis of isoxazoles . It undergoes a metal-free benzannulation reaction with alkynes in the presence of Brønsted acid under microwave irradiation to give 2,3-disubstituted naphthalenes . This reaction is tolerant of bulky substituents and exhibits high regioselectivity .
Biochemical Pathways
The compound’s involvement in the synthesis of isoxazoles suggests it may influence pathways where these heterocyclic compounds play a role .
Pharmacokinetics
The compound is reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Its role in the synthesis of isoxazoles and naphthalenes suggests it may contribute to the biological activities associated with these compounds .
Action Environment
The action, efficacy, and stability of 3-Phenylethynyl-benzaldehyde can be influenced by various environmental factors. For instance, the benzannulation reaction it undergoes is performed under microwave irradiation .
生化分析
Cellular Effects
Benzaldehydes, a group of compounds to which 3-Phenylethynyl-benzaldehyde belongs, have been shown to disrupt cellular antioxidation systems in fungi, effectively inhibiting fungal growth .
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenylethynyl-benzaldehyde can be synthesized through the Sonogashira-Hagihara cross-coupling reaction. This involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general procedure includes:
- Reacting 3-bromobenzaldehyde with phenylacetylene.
- Using palladium bisindole on silica-coated iron oxide (PdbisindoleSiO2Fe3O4) as the catalyst.
- Employing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in N,N-dimethylacetamide (DMA) at 60°C .
Industrial Production Methods: While specific industrial production methods for 3-Phenylethynyl-benzaldehyde are not extensively documented, the Sonogashira-Hagihara reaction remains a viable method for large-scale synthesis due to its efficiency and high yield.
化学反应分析
Types of Reactions: 3-Phenylethynyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-Phenylethynyl-benzoic acid.
Reduction: 3-Phenylethynyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Benzaldehyde: Lacks the phenylethynyl group, making it less reactive in certain substitution reactions.
3-Phenylpropynal: Similar structure but with a propynal group instead of an ethynyl group, leading to different reactivity.
3-Phenylethynyl-benzoic acid: The oxidized form of 3-Phenylethynyl-benzaldehyde.
Uniqueness: 3-Phenylethynyl-benzaldehyde is unique due to the presence of both an aldehyde and a phenylethynyl group, which confer distinct reactivity and potential for diverse chemical transformations .
属性
IUPAC Name |
3-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQKWJANJYKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389797 | |
| Record name | 3-Phenylethynyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115021-39-1 | |
| Record name | 3-Phenylethynyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)


